

Application Notes and Protocols for JHU-083

Administration in Mice

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Compound of Interest

Compound Name: JHU-083

Cat. No.: B10818697

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and administration of **JHU-083**, a potent and orally bioavailable prodrug of the glutaminase antagonist 6-diazo-5-oxo-L-norleucine (DON), in various mouse models of disease. The following protocols and data have been compiled from preclinical studies to assist in the design and execution of in vivo experiments.

Mechanism of Action

JHU-083 is a selective glutaminase antagonist.^[1] By inhibiting glutaminase, **JHU-083** blocks the conversion of glutamine to glutamate, thereby disrupting cancer cell metabolism, reducing excitotoxicity, and modulating immune responses.^{[1][2][3]} A key downstream effect of **JHU-083** is the disruption of the mTOR signaling pathway, which is crucial for cell growth and proliferation.^[2] In the tumor microenvironment, **JHU-083** has been shown to reprogram tumor-associated macrophages (TAMs) towards an anti-tumor phenotype and enhance the activity of cytotoxic T cells.

Quantitative Data Summary

The following tables summarize the dosages and administration routes of **JHU-083** used in various mouse models.

Table 1: Recommended Dosage and Administration of **JHU-083** in Different Mouse Models

Disease Model	Mouse Strain	Dosage	Administration Route	Dosing Schedule	Vehicle	Reference
Chronic Social Defeat Stress (Depression)	C57BL/6J	1.82 mg/kg	Oral Gavage (p.o.)	Every other day for 12 days	Not Specified	[1]
Glioblastoma (IDH1 mutant)	Athymic Nude	1.9 mg/kg (low dose)	Intraperitoneal (i.p.)	5 days/week for 3 weeks, then 2 days/week	PBS	[4]
Glioblastoma (IDH1 mutant)	Athymic Nude	25 mg/kg (high dose)	Intraperitoneal (i.p.)	2 days/week	PBS	[4]
Medulloblastoma (MYC-driven)	Athymic Nude & C57BL/6	20 mg/kg	Oral Gavage (p.o.)	Twice weekly	Sterile PBS	[3]
Prostate & Bladder Cancer	C57BL/6J	1 mg/kg (initial)	Oral Gavage (p.o.)	Daily for 7-9 days	1x sterile PBS	[5]
0.3 mg/kg (maintenance)	Oral Gavage (p.o.)	Daily	1x sterile PBS	[5]		
Experimental Autoimmune Encephalo	Not Specified	1.83 mg/kg	Oral Gavage (p.o.)	Every other day	5% ethanol/95% 50 mM HEPES buffer	[6]

myelitis
(EAE)

Alzheimer's Disease (APOE4 model)	APOE4 Knock-in	Not Specified	Oral Gavage (p.o.)	3 times/week for 4-5 months	Not Specified	[7]
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Concanavalin A-induced Hepatitis	Not Specified	0.3 mg/kg	Intravenous (i.v.)	Single dose	Not Specified	[1]
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Experimental Protocols

Preparation and Administration of JHU-083

Oral Gavage Administration:

- Vehicle Preparation (PBS): Dissolve **JHU-083** in sterile phosphate-buffered saline (PBS) to the desired concentration immediately before use.[3] A typical administration volume for oral gavage in mice is 100 μ L.[3]
- Vehicle Preparation (Ethanol/HEPES): For the EAE model, a stock solution of **JHU-083** is made in 100% ethanol and stored at -20°C.[6] On the day of dosing, the stock solution is diluted in 50 mM HEPES buffer to the final concentration (vehicle composition: 5% ethanol/95% 50 mM HEPES buffer).[6]

Intraperitoneal Injection:

- Vehicle Preparation: Dissolve **JHU-083** in sterile PBS to the desired concentration immediately before injection.[4]

Chronic Social Defeat Stress (CSDS) Model

This protocol is used to induce a depressive-like phenotype in mice.[1]

- Animal Selection: Use male C57BL/6J mice as intruders and larger, aggressive male CD-1 mice as residents.

- Aggressor Screening: Screen CD-1 mice for aggressive behavior before the start of the experiment.
- Social Defeat:
 - On each of 10 consecutive days, place a C57BL/6J mouse into the home cage of an aggressive CD-1 mouse for 5-10 minutes, allowing for physical interaction and defeat.
 - After the defeat period, house the C57BL/6J mouse in the same cage as the CD-1 aggressor but separated by a clear, perforated divider for the remainder of the 24-hour period. This allows for sensory but not physical contact.
 - Rotate the C57BL/6J mouse to a new aggressor's cage each day to prevent habituation.
- **JHU-083** Administration: Administer **JHU-083** or vehicle via oral gavage every other day for 12 days.^[1]
- Behavioral Testing: Following the CSDS paradigm, assess for social avoidance and anhedonia-like behaviors.

Orthotopic Glioblastoma Model

This protocol describes the intracranial implantation of glioma cells to create a brain tumor model.^[4]

- Cell Preparation: Culture and harvest BT142 (IDH1R132H mutant) glioma cells. Resuspend the cells in sterile PBS at a concentration of 3×10^5 cells per injection volume.
- Animal Preparation: Anesthetize athymic nude mice and fix them in a stereotaxic frame.
- Intracranial Injection:
 - Create a burr hole in the skull at the desired coordinates.
 - Slowly inject the cell suspension into the brain parenchyma.
- Post-operative Care: Monitor the mice daily for any signs of neurological deficits or distress.

- **JHU-083** Treatment: Begin **JHU-083** or vehicle administration 5 days after tumor implantation via intraperitoneal injection according to the desired dosing regimen (e.g., 25 mg/kg, 2 days/week).[4]
- Monitoring: Monitor tumor growth (e.g., via bioluminescence imaging) and animal survival.

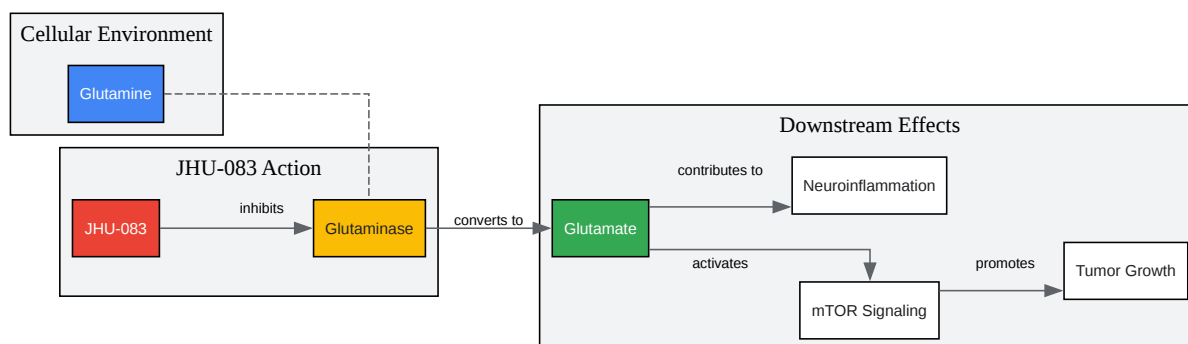
Barnes Maze for Cognitive Assessment

The Barnes maze is used to assess hippocampal-dependent spatial learning and memory.[7]

- Apparatus: A circular platform with holes around the perimeter, one of which leads to an escape box. The maze is placed in a room with various visual cues.
- Habituation: Allow mice to acclimate to the testing room. On the first day, gently guide the mouse to the escape box.
- Training:
 - Place the mouse in the center of the maze under a bright, aversive light.
 - Allow the mouse to explore the maze and find the escape box. The trial ends when the mouse enters the escape box or after a set time has elapsed.
 - Conduct multiple trials per day for several consecutive days.
- Probe Trial: After the training phase, remove the escape box and place the mouse on the maze. Record the time spent in the target quadrant where the escape box was previously located.
- **JHU-083** Administration: Administer **JHU-083** or vehicle according to the study design (e.g., 3 times per week for 4-5 months in the APOE4 model).[7]

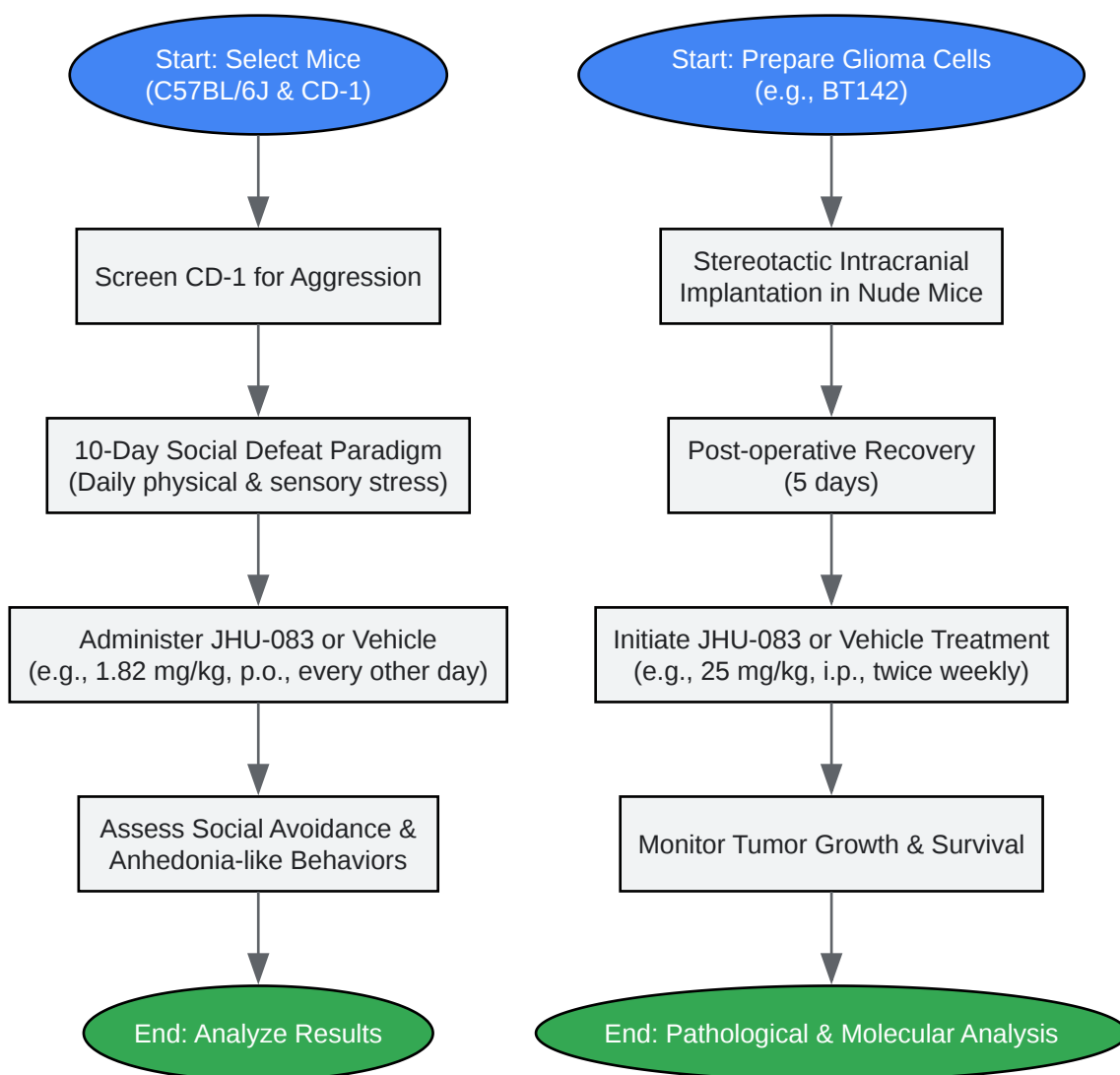
Visualizations

Signaling Pathways and Experimental Workflows



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Caption: Mechanism of action of **JHU-083** as a glutaminase inhibitor.



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